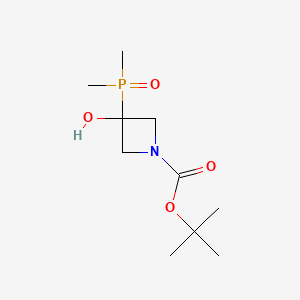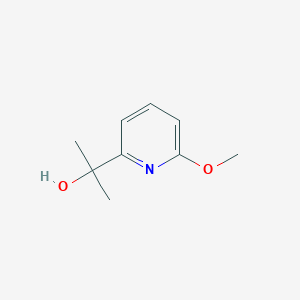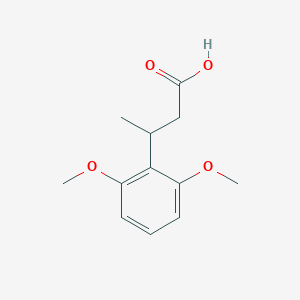
(3-Bromobutyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromobutyl)cyclopentane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopentane ring substituted with a 3-bromobutyl group. This compound is a derivative of cyclopentane and is classified as an alkyl halide. It is typically a colorless to light yellow liquid at standard temperature and pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutyl)cyclopentane can be achieved through various methods. One common approach involves the reaction of cyclopentane with 3-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or chromatography.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromobutyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentyl amines.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentyl alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
(3-Bromobutyl)cyclopentane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromobutyl)cyclopentane involves its reactivity as an alkyl halide. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopentane: A simpler derivative of cyclopentane with a single bromine atom.
Cyclopentyl bromide: Another alkyl halide with similar reactivity.
3-Bromobutylbenzene: A compound with a similar 3-bromobutyl group but attached to a benzene ring.
Uniqueness
(3-Bromobutyl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for targeted applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
3-bromobutylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-8(10)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
ZUYCDBZSKDETIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















